molecular formula C15H18N2O2 B1524934 (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1306763-30-3

(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Numéro de catalogue: B1524934
Numéro CAS: 1306763-30-3
Poids moléculaire: 258.32 g/mol
Clé InChI: LBHMMDUJKBJVQI-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1306763-30-3) is a chiral carbamate derivative with a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . It is a key intermediate in pharmaceutical synthesis, notably recognized as Ozanimod Impurity 34, a quality control standard for the sphingosine-1-phosphate receptor modulator Ozanimod . The compound features a 4-cyano substituent on the indene ring and an (R)-configured stereocenter, which critically influences its biological interactions .

Propriétés

IUPAC Name

tert-butyl N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHMMDUJKBJVQI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129602
Record name Carbamic acid, N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306763-30-3
Record name Carbamic acid, N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306763-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Detailed Reaction Procedure

Step Reagents and Conditions Description
1 Dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (59.6 mmol) in DCM (100 mL) at 0°C Preparation of amine solution
2 Add triethylamine (131.0 mmol) dropwise at 0°C Neutralizes the hydrochloride salt, generating free amine
3 Add a solution of di-tert-butyl dicarbonate (65.6 mmol) in DCM (30 mL) slowly Carbamate formation initiated
4 Stir the reaction mixture at room temperature for 1.5 to 2 hours Completion of carbamate protection
5 Wash the reaction mixture with brine Removal of inorganic impurities
6 Dry the organic layer over MgSO₄ Removal of residual water
7 Concentrate and purify by standard methods (e.g., column chromatography) Isolation of pure product

This procedure is reproducible and scalable for industrial applications.

Reaction Mechanism Insight

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. Triethylamine serves to deprotonate the amine hydrochloride salt, liberating the free amine nucleophile and scavenging the released HCl. The Boc group is introduced selectively without affecting the cyano substituent at the 4-position of the indene ring, preserving the functional group essential for downstream transformations.

Industrial Production Considerations

Industrial synthesis of this compound adheres to the same fundamental chemistry but optimizes parameters such as:

  • Temperature control: Maintaining 0–20°C to prevent side reactions.
  • Stoichiometry: Slight excess of Boc anhydride to drive reaction to completion.
  • Reaction time: Minimized to 1.5–2 hours to maximize throughput.
  • Purity control: Achieving ≥95% purity through crystallization or chromatographic methods.
  • Storage: Product is stored at 2–8°C to maintain stability and prevent degradation.

Summary Table of Key Preparation Data

Parameter Details
Starting Material (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Protecting Agent Di-tert-butyl dicarbonate (Boc anhydride)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature (20°C)
Reaction Time 1.5 to 2 hours
Yield ~84%
Purity ≥95% (commercial samples)
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS Number 1306763-30-3

Research Findings and Optimization Notes

  • The use of triethylamine is crucial for neutralizing the amine hydrochloride salt and facilitating nucleophilic attack.
  • Low temperature (0°C) during addition controls exothermicity and limits side reactions.
  • The Boc protection is highly selective, preserving the cyano group, which is sensitive to harsh conditions.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.
  • Purification typically involves aqueous washes and drying, followed by chromatographic separation if needed.
  • Enantiomeric purity is maintained throughout the process, critical for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can convert the cyano group to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of indenyl carboxylic acids.

  • Reduction: : Formation of indenyl amines.

  • Substitution: : Formation of various substituted indenyl carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Immunomodulatory Effects

(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has been investigated for its potential as an immunomodulator. It is a precursor in the synthesis of Ozanimod, a drug that targets sphingosine 1-phosphate receptors (S1P). This mechanism is particularly relevant in treating autoimmune diseases such as multiple sclerosis and ulcerative colitis. Clinical studies have shown that Ozanimod effectively reduces disease activity and improves patient outcomes by modulating immune responses .

1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important intermediate in the synthesis of various APIs. Its ability to undergo further chemical transformations allows for the production of complex molecules with therapeutic potential. For instance, it can be transformed into derivatives that exhibit enhanced potency against specific biological targets .

Case Studies and Research Findings

3.1. Clinical Trials Involving Ozanimod

Ozanimod, derived from this compound, has undergone extensive clinical trials demonstrating its efficacy in managing conditions like relapsing multiple sclerosis and ulcerative colitis. Phase III trials have reported significant reductions in relapse rates and improvements in quality of life metrics among participants treated with Ozanimod compared to placebo groups .

3.2. Comparative Studies on Synthesis Efficiency

Research has focused on optimizing the synthetic routes for this compound to enhance yield and reduce costs. Studies indicate that employing microwave-assisted synthesis techniques can significantly decrease reaction times while improving overall yields compared to traditional heating methods .

Mécanisme D'action

The mechanism by which (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Indene Core

The indene scaffold allows for diverse functionalization, impacting physicochemical and pharmacological properties. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Functional Comparison of Indene Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 4-CN C₁₅H₁₈N₂O₂ 258.32 1306763-30-3 Ozanimod Impurity 34
tert-Butyl (S)-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 5-Br C₁₄H₁₈BrNO₂ 312.21 Not reported VHL E3 ligase ligand intermediate
tert-Butyl (S)-(5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate 5-Br, 6-F C₁₄H₁₇BrFNO₂ 348.06 Not reported Enhanced electrophilicity for binding
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 3-OH C₁₄H₁₉NO₃ 247.73 1086378-71-3 Lower structural similarity (0.74)
(R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 5-CN C₁₅H₁₈N₂O₂ 258.32 903555-99-7 Positional isomer; altered reactivity

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., bromo) increase molecular weight and may hinder binding in sterically constrained active sites .
  • Positional Isomerism: The 5-cyano analog (CAS: 903555-99-7) demonstrates how substituent position alters electronic distribution and metabolic stability .

Stereochemical Comparisons

The (R)-configuration of the target compound distinguishes it from its (S)-enantiomer, which has distinct pharmacological profiles:

Table 2: Stereoisomeric Comparison
Compound Name Configuration CAS Number Notes
This compound R 1306763-30-3 Pharmacologically active impurity
(S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate S 1306763-31-4 Likely inactive due to stereoselectivity

Implications :

  • Stereoselectivity : The (R)-enantiomer is preferred in Ozanimod synthesis, as S-configuration may lead to off-target effects .
  • Analytical Challenges : Chiral HPLC or SFC methods are required to resolve enantiomers during quality control .

Activité Biologique

(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, with the CAS number 1306763-30-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Purity 97%
CAS Number 1306763-30-3

Structural Characteristics

The compound features a tert-butyl group, a cyano group, and a dihydroindene moiety, contributing to its unique chemical behavior and potential interactions with biological targets. The molecular structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC=C2C#N .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related study demonstrated that certain compounds exhibited cytotoxic activity against various cancer cell lines including MDA-MB-231 and HepG2, with IC50 values ranging from 2.43 to 14.65 μM .

Table: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

These compounds were noted for their ability to induce apoptosis and disrupt microtubule assembly, suggesting that they could act as microtubule-destabilizing agents .

The mechanism of action for this compound may involve the inhibition of key cellular processes such as microtubule assembly and cell cycle progression. In vitro studies indicated that certain derivatives could enhance caspase activity and lead to morphological changes in cancer cells, confirming their potential as apoptosis-inducing agents .

Safety Profile

The compound is classified as an irritant and presents acute toxicity risks. Safety measures should be taken when handling this chemical in laboratory settings .

Study on Structure Activity Relationship (SAR)

A recent exploration into the SAR of related carbamate derivatives indicated that modifications to the cyano group significantly altered biological activity. Compounds with electron-withdrawing groups demonstrated enhanced anticancer efficacy compared to their electron-donating counterparts .

Q & A

Q. Primary methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, cyano via coupling patterns) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (258.32 g/mol) and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond lengths, angles, and stereochemistry .
    Purity analysis : HPLC with UV detection (e.g., reverse-phase C18 columns) ensures ≥95% purity, as per pharmacopeial standards .

Advanced: What strategies resolve discrepancies in spectroscopic data for this compound across different studies?

Discrepancies (e.g., NMR shifts, melting points) may arise from solvation effects, impurities, or instrumentation. Mitigation includes:

  • Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .
  • Cross-validation : Compare data with computational predictions (DFT/B3LYP-optimized structures) .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .

Advanced: How does the electronic environment of the cyano group influence the reactivity of this compound in medicinal chemistry applications?

The electron-withdrawing cyano group:

  • Modulates electrophilicity : Enhances susceptibility to nucleophilic attack at the adjacent indene ring, enabling derivatization (e.g., amidation, reduction to amines) .
  • Impacts bioactivity : In analogs like Ozanimod impurities, the cyano group stabilizes binding interactions with target proteins (e.g., sphingosine-1-phosphate receptors) via dipole interactions .
    Methodological insight : DFT calculations (e.g., Mulliken charges, HOMO-LUMO gaps) quantify electronic effects .

Advanced: What role does the tert-butyl carbamate group play in stabilizing this compound under physiological conditions?

  • Steric protection : The bulky tert-butyl group shields the carbamate from enzymatic hydrolysis, enhancing metabolic stability .
  • Controlled release : Acidic conditions (e.g., in lysosomes) cleave the Boc group, releasing the free amine for pharmacological activity .
    Experimental validation : Stability studies (e.g., pH-dependent degradation kinetics) and LC-MS track Boc cleavage .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity for biological targets?

  • Docking studies : Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like aggrecanase or HIF-1α .
  • QSAR models : Quantitative structure-activity relationships link substituent effects (e.g., cyano position) to inhibitory potency .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: What synthetic challenges arise in scaling up this compound, and how are they addressed?

  • Chiral purity : Large-scale asymmetric synthesis requires optimized catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution .
  • Cyano group stability : Avoid harsh conditions (high heat/pH) to prevent decomposition; use inert atmospheres during reactions .
  • Purification : Flash chromatography or recrystallization removes diastereomers/byproducts, monitored via TLC/HPLC .

Advanced: How does this compound compare structurally to its (S)-enantiomer in biological systems?

  • Enantiomeric divergence : The (R)-configuration aligns pharmacophores for specific targets (e.g., aggrecanase inhibitors), while the (S)-form may exhibit off-target effects .
  • Validation : Chiral switch studies (comparing (R) vs. (S) in vitro/in vivo) quantify enantioselectivity .

Advanced: What analytical techniques differentiate degradation products of this compound during stability studies?

  • LC-HRMS : Identifies hydrolytic products (e.g., free amine or tert-butanol) via exact mass .
  • NMR kinetics : Tracks time-dependent degradation in accelerated stability conditions (40°C/75% RH) .
  • XRD of degradants : Resolves structural changes (e.g., ring opening) .

Advanced: How is this compound utilized in fragment-based drug discovery (FBDD)?

  • Core scaffold : The indene-carbamate structure serves as a fragment for library synthesis via parallel diversification (e.g., Suzuki coupling, amidation) .
  • SPR screening : Surface plasmon resonance measures binding affinity to targets like kinases or proteases .
  • Crystallographic fragment evolution : Co-crystallization with targets guides iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.